2-アミノ-4-メチル-1,3-チアゾール-5-カルボニトリル塩酸塩

概要

説明

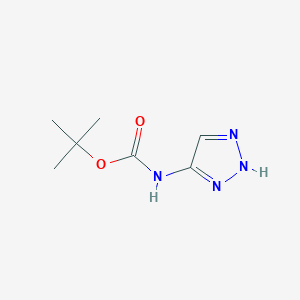

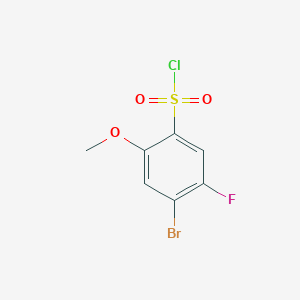

“2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1443981-79-0 . It has a molecular weight of 175.64 and its IUPAC name is 2-amino-4-methylthiazole-5-carbonitrile hydrochloride . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is 1S/C5H5N3S.ClH/c1-3-4 (2-6)9-5 (7)8-3;/h1H3, (H2,7,8);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 175.64 .科学的研究の応用

抗菌作用

2-アミノ-4-メチル-1,3-チアゾール誘導体は、著しい抗菌活性を有する複素環系アナログを合成するための出発物質として使用されてきました。これらの化合物は、多剤耐性菌株に対して有望な結果を示しています。 例えば、2-アミノチアゾール-4-カルボン酸の特定の合成されたシッフ塩基は、グラム陽性表皮ブドウ球菌およびグラム陰性緑膿菌に対して実質的な阻害効果を示しました .

抗真菌作用

同じクラスの化合物は、抗真菌作用でも効果的であることが示されています。 これらの化合物は、カンジダ・グラブラタやカンジダ・アルビカンスなどのさまざまな真菌株に対して試験され、ニスタチンなどの標準的な抗真菌薬と同等またはそれ以上の阻害域を示しました .

抗HIV活性

2-アミノチアゾールは、抗HIV剤としての可能性が認められています。 2-アミノ-4-メチル-1,3-チアゾール-5-カルボニトリル塩酸塩に関する具体的なデータは詳述されていませんが、その構造類似体は、HIV複製を阻害する有効性について研究されています .

抗酸化特性

これらの化合物は、酸化ストレス関連疾患の対策に重要な抗酸化能力についても研究されています。 チアゾール環の存在は、電子供与能力に寄与し、抗酸化力を高めます .

抗腫瘍作用および駆虫作用

チアゾール誘導体は、抗腫瘍特性について調査されており、一部は癌細胞の増殖を阻害する有望な結果を示しています。 さらに、駆虫作用を有し、寄生虫の感染症の治療に役立つ可能性があります .

抗炎症作用および鎮痛作用

2-アミノチアゾールは、抗炎症作用および鎮痛作用を示すことが報告されています。 これは、痛みや炎症関連の症状を治療するための新しい治療薬の開発において価値があります .

酵素阻害

このクラスの合成された化合物は、UDP-N-アセチルムラモイル/L-アラニンリガーゼなどの標的酵素にドッキングされ、高い結合親和性を示しています。 これは、創薬における酵素阻害剤としての潜在的な使用を示唆しています .

複素環系アナログの合成

最後に、2-アミノ-4-メチル-1,3-チアゾール-5-カルボニトリル塩酸塩は、さまざまな複素環系アナログの合成のための前駆体として役立ちます。 これらのアナログは、さまざまな治療役割を果たし、医薬品化学の範囲を広げています .

作用機序

Target of Action

It’s known that 2-aminothiazoles, a class of compounds to which 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride belongs, are potent cyclin-dependent kinase 5 inhibitors . They are also therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Mode of Action

As a cyclin-dependent kinase 5 inhibitor, it likely works by blocking the activity of this enzyme, thereby disrupting the normal cell cycle and potentially leading to cell death .

Biochemical Pathways

Given its potential role as a cyclin-dependent kinase 5 inhibitor, it may impact pathways related to cell cycle regulation and neuronal function .

Result of Action

As a cyclin-dependent kinase 5 inhibitor, it may lead to disruption of the normal cell cycle, potentially leading to cell death .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

生化学分析

Biochemical Properties

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antibacterial effects, making the compound a potential candidate for antimicrobial drug development.

Cellular Effects

The effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the PI3K/Akt signaling pathway . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase involves binding to the enzyme’s active site, leading to inhibition . This binding can disrupt the enzyme’s normal function, thereby affecting the biochemical pathways it regulates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.

Dosage Effects in Animal Models

The effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .

Metabolic Pathways

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to decrease the levels of certain amino acids and nucleotides in cancer cells, thereby disrupting their metabolic balance . These effects on metabolic pathways contribute to its overall biological activity.

Transport and Distribution

The transport and distribution of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCFXQFRNMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1443981-79-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)